molecular formula C6H4F5IS B1306096 4-Iodophenylsulfur Pentafluoride CAS No. 286947-68-0

4-Iodophenylsulfur Pentafluoride

Cat. No. B1306096
M. Wt: 330.06 g/mol
InChI Key: FRYANWYSCROOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07998993B2

Procedure details

A solution of 4-iodophenylsulfur pentafluoride (250 mg, 0.757 mmol) in acetonitrile (10 mL) was added to a 100 mL pressure bottle containing tetrakis(triphenylphosphine)palladium(0) (43.8 mg, 0.038 mmol), hexamethylphosphoramide (1.25 mL, 7.18 mmol), and poly(methylhydrosiloxane) (1.0 mL, 0.76 mmol). The reaction was pressurized with carbon monoxide (50 psi), and stirred for 20 hr at 80° C. The mixture was cooled to ambient temperature, water (100 mL) was added, and the product was extracted with Et2O (2×100 mL). The organic layer was washed with brine and dried over Na2SO4, filtered, and concentrated in vacuo to a yellow oil. The crude product was chromatographed on silica gel (Analogix® SF10-8G column, 0%-25% EtOAc/hexanes, 10 mL/min) to give 151 mg (86%) of the title compound as a colorless liquid. 1H NMR (300 MHz, DMSO-d6) δ 10.12 (s, 1H), 8.21-8.08 (m, 4H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
1.25 mL
Type
reactant
Reaction Step Four
[Compound]
Name
poly(methylhydrosiloxane)
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
43.8 mg
Type
catalyst
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([S:8]([F:13])([F:12])([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[CH3:14]N(C)P(N(C)C)(N(C)C)=O.[C]=O.[OH2:27]>C(#N)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:7]1[C:2]([CH:14]=[O:27])=[CH:3][CH:4]=[C:5]([S:8]([F:13])([F:12])([F:11])([F:10])[F:9])[CH:6]=1 |^3:24,^1:34,36,55,74|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
IC1=CC=C(C=C1)S(F)(F)(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.25 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
poly(methylhydrosiloxane)
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
43.8 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 20 hr at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with Et2O (2×100 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed on silica gel (Analogix® SF10-8G column, 0%-25% EtOAc/hexanes, 10 mL/min)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1=CC(=CC=C1C=O)S(F)(F)(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 151 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.